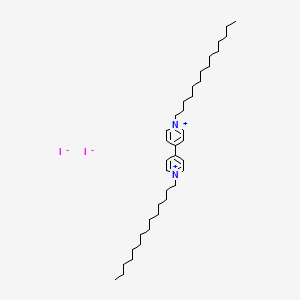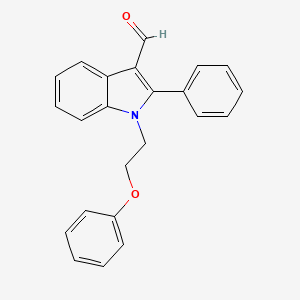![molecular formula C11H14O3 B14344350 2-[(Benzyloxy)methoxy]propanal CAS No. 91751-31-4](/img/structure/B14344350.png)
2-[(Benzyloxy)methoxy]propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzyloxy)methoxy]propanal: is an organic compound with the molecular formula C11H14O3 . It is an aldehyde derivative, characterized by the presence of a benzyloxy group and a methoxy group attached to a propanal backbone. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methoxy]propanal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, methanol, and propanal.
Protection of Hydroxyl Group: Benzyl alcohol is first converted to benzyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Formation of Benzyloxy Group: The benzyl chloride is then reacted with sodium methoxide (NaOMe) in methanol to form the benzyloxy group.
Aldol Condensation: The benzyloxy compound is subjected to aldol condensation with propanal in the presence of a base such as sodium hydroxide (NaOH) to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzyloxy)methoxy]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.
Major Products
Oxidation: 2-[(Benzyloxy)methoxy]propanoic acid.
Reduction: 2-[(Benzyloxy)methoxy]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Benzyloxy)methoxy]propanal has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Benzyloxy)methoxy]propanal involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts with nucleophiles. The benzyloxy group can also participate in reactions, influencing the overall reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Benzyloxy)methoxy]ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-[(Benzyloxy)methoxy]acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-[(Benzyloxy)methoxy]acetone: Similar structure but with a ketone group instead of an aldehyde.
Uniqueness
2-[(Benzyloxy)methoxy]propanal is unique due to its combination of a benzyloxy group and an aldehyde group, which imparts distinct reactivity and potential applications. The presence of both functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
91751-31-4 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-(phenylmethoxymethoxy)propanal |
InChI |
InChI=1S/C11H14O3/c1-10(7-12)14-9-13-8-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3 |
Clé InChI |
HOLIWIAOUNQYRC-UHFFFAOYSA-N |
SMILES canonique |
CC(C=O)OCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


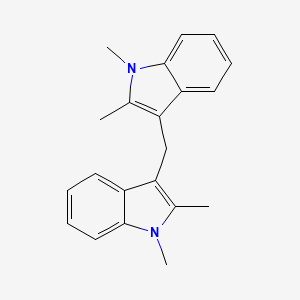

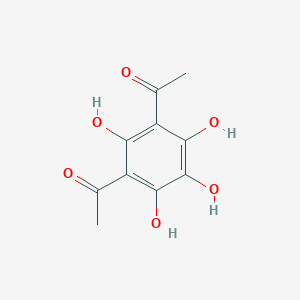
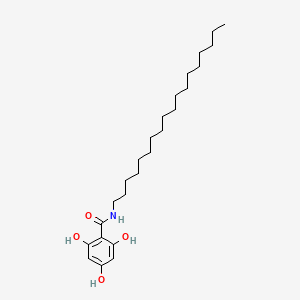
![Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane](/img/structure/B14344289.png)
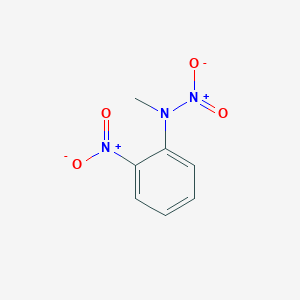
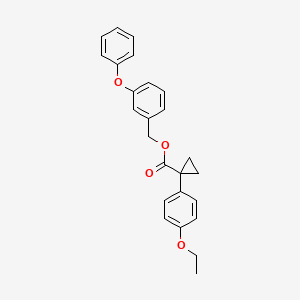
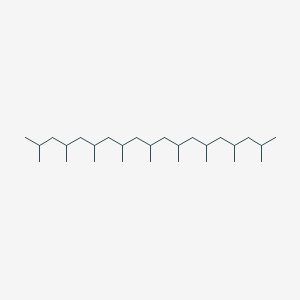
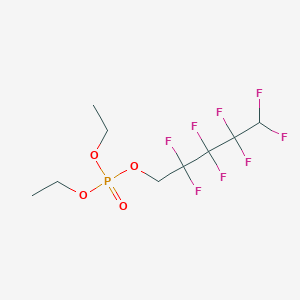
![2H-Pyran, 2-[4-(2-furanyl)butoxy]tetrahydro-](/img/structure/B14344321.png)
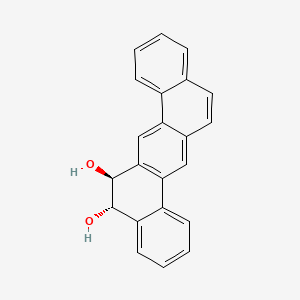
![3,3-Dimethyl-3,4,5a,6,7,8-hexahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14344329.png)
